

Spectroscopic Profile of 2,6-Dicyclohexyl-p-cresol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dicyclohexyl-p-cresol

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2,6-Dicyclohexyl-p-cresol**. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this document focuses on predicted spectroscopic values and generalized experimental protocols. The information herein is derived from established principles of organic spectroscopy and data from structurally analogous compounds. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and antioxidant research, offering insights into the structural elucidation of **2,6-Dicyclohexyl-p-cresol** and related hindered phenols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,6-Dicyclohexyl-p-cresol**. These values are estimations based on the analysis of similar molecular structures and established spectroscopic correlation tables.

Table 1: Predicted ^1H NMR Spectroscopic Data for 2,6-Dicyclohexyl-p-cresol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.0	s	2H	Ar-H
~ 4.5 - 5.5	s (broad)	1H	Ar-OH
~ 2.8 - 3.2	m	2H	Ar-CH(cyclohexyl)
~ 2.3	s	3H	Ar-CH ₃
~ 1.0 - 2.0	m	20H	Cyclohexyl-CH ₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,6-Dicyclohexyl-p-cresol

Chemical Shift (δ) ppm	Assignment
~ 150 - 155	C-OH
~ 135 - 140	C-CH(cyclohexyl)
~ 128 - 132	C-H (aromatic)
~ 125 - 130	C-CH ₃
~ 40 - 45	Ar-CH(cyclohexyl)
~ 30 - 35	Cyclohexyl-CH ₂
~ 25 - 30	Cyclohexyl-CH ₂
~ 20 - 25	Ar-CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 2,6-Dicyclohexyl-p-cresol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3600 - 3400	Strong, Broad	O-H stretch (phenolic)
~ 3100 - 3000	Medium	C-H stretch (aromatic)
~ 2950 - 2850	Strong	C-H stretch (aliphatic)
~ 1600, 1480	Medium-Weak	C=C stretch (aromatic ring)
~ 1200 - 1100	Strong	C-O stretch (phenol)
~ 850 - 750	Strong	C-H bend (out-of-plane, aromatic)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted UV-Vis Spectroscopic Data for 2,6-Dicyclohexyl-p-cresol

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent
~ 275 - 285	1500 - 2500	Ethanol or Hexane

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid phenolic compound like **2,6-Dicyclohexyl-p-cresol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

- **2,6-Dicyclohexyl-p-cresol** sample
- Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

- NMR tubes (5 mm diameter)
- NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of the **2,6-Dicyclohexyl-p-cresol** sample and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a small vial.
- Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
 - Phase the spectrum and integrate the signals.
- ^{13}C NMR Acquisition:

- Switch the spectrometer to the ^{13}C nucleus frequency.
- Set the spectral width to approximately 250 ppm, centered around 100 ppm.
- Use a proton-decoupled pulse sequence.
- Set the relaxation delay to 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Process the FID and phase the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- **2,6-Dicyclohexyl-p-cresol** sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- **Sample Preparation:** Grind 1-2 mg of the **2,6-Dicyclohexyl-p-cresol** sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer a portion of the powder to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- **Data Acquisition:**

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Perform baseline correction and peak picking on the resulting spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_{max}) related to the electronic transitions within the aromatic system.

Materials and Equipment:

- **2,6-Dicyclohexyl-p-cresol** sample
- Spectroscopic grade solvent (e.g., ethanol or hexane)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

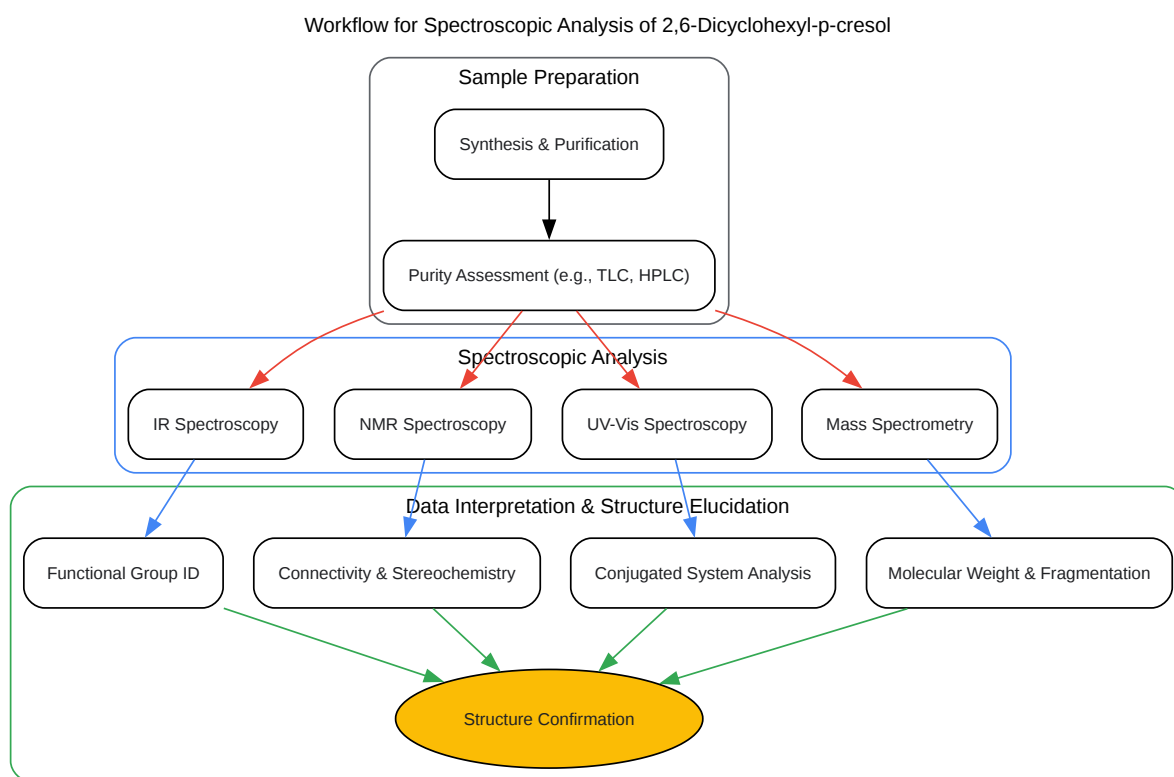
Procedure:

- Solution Preparation:
 - Prepare a stock solution of **2,6-Dicyclohexyl-p-cresol** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.2 - 0.8 a.u.). A final concentration in the range of 10-100 μM is often suitable.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.

- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Replace the blank with the cuvette containing the sample solution.
- Scan the sample over a wavelength range of approximately 200-400 nm.
- Identify the wavelength of maximum absorbance (λ_{max}).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like **2,6-Dicyclohexyl-p-cresol**.



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Spectroscopic Analysis Workflow

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **2,6-Dicyclohexyl-p-cresol**. While awaiting the public availability of experimental data, the predicted values and standardized protocols presented here offer a robust framework for researchers engaged in the synthesis, characterization, and application of this and other sterically hindered phenolic compounds. The outlined workflow emphasizes a systematic and

multi-faceted approach to structural elucidation, which is critical in drug development and materials science.

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